molecular formula C12H17N B2922342 2alpha-Methyl-6alpha-phenylpiperidine CAS No. 1203602-91-8

2alpha-Methyl-6alpha-phenylpiperidine

Cat. No.: B2922342
CAS No.: 1203602-91-8
M. Wt: 175.275
InChI Key: JYJBTYOECUQNLE-ZYHUDNBSSA-N
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Description

“2alpha-Methyl-6alpha-phenylpiperidine” is a chemical compound that belongs to the class of phenylpiperidines . Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The synthesis and catalytic applications of various piperidine derivatives, including those structurally related to 2alpha-Methyl-6alpha-phenylpiperidine, have been explored in organic synthesis. Nickel complexes bearing phosphinopyridine ligands, including derivatives of piperidine, have been prepared and studied for their catalytic behavior in the oligomerization of ethylene. These complexes have shown notable activities and selectivities for C4 olefins, indicating the potential of piperidine derivatives in catalysis and organic synthesis processes (Speiser, Braunstein, & Saussine, 2004).

Anticancer Activities

A series of pyrazolopyridine and pyridopyrimidine derivatives, synthesized from materials structurally related to this compound, have been evaluated for their anticancer activities against a range of human tumor cell lines. Some of these compounds have shown significant in vitro anti-tumor activities at low concentrations, suggesting their potential in the development of new anticancer therapies (Mohamed et al., 2013).

Luminescent Biological Probes

Ruthenium(II) polypyridine complexes, incorporating estradiol and piperidine derivatives, have been designed as luminescent biological probes. Their binding to estrogen receptor-alpha (ERalpha) and cytotoxicity towards HeLa cell lines have been studied, indicating their potential as tools in biological research and as therapeutic agents (Lo et al., 2008).

Chemical Synthesis and Drug Development

The selective lithiation and functionalization of N-Boc-2-phenylpiperidine demonstrate its versatility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This methodology has been applied in the synthesis of a potent NK1 antagonist, showcasing the importance of piperidine derivatives in medicinal chemistry (Xiao et al., 2005).

Mechanism of Action

Target of Action

The primary target of 2alpha-Methyl-6alpha-phenylpiperidine, also known as (2R,6R)-2-methyl-6-phenylpiperidine, is the central nervous system (CNS) μ-opioid receptor . This receptor plays a crucial role in pain perception and CNS depression .

Mode of Action

The compound functions as an analgesic due to its agonism of the CNS μ-opioid receptor . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . Additionally, the compound has local anesthetic properties as a result of its interaction with sodium channels .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability . It also attenuates neuronal hyperexcitability and the upregulation of calcitonin gene-related peptide (CGRP), transient receptor potential ankyrin 1 (TRPA1) or vanilloid-1 (TRPV1), and vesicular glutamate transporter-2 (VGLUT2) in the peripheral nociceptive pathway .

Pharmacokinetics

It is known that the compound has a higher plasma protein binding than morphine . Normeperidine, an active metabolite of the compound, has analgesic activity and a potency twice that of the compound itself . Normeperidine has a longer elimination half-life than the compound and can accumulate in patients with renal disease, potentially leading to seizures .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of ascending pain pathways, alteration of pain perception, and CNS depression . It also results in the attenuation of neuronal hyperexcitability and the upregulation of CGRP, TRPA1 or TRPV1, and VGLUT2 in the peripheral nociceptive pathway .

Action Environment

It is known that the compound’s action can be influenced by the patient’s renal function, as normeperidine can accumulate in patients with renal disease, potentially leading to seizures .

Properties

IUPAC Name

(2R,6R)-2-methyl-6-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11/h2-4,7-8,10,12-13H,5-6,9H2,1H3/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJBTYOECUQNLE-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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